molecular formula C12H15ClO2 B1393896 2-(4-Isopropylphenoxy)propanoyl chloride CAS No. 1160257-32-8

2-(4-Isopropylphenoxy)propanoyl chloride

Cat. No. B1393896
M. Wt: 226.7 g/mol
InChI Key: MYALTZDEXDDCTL-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.7 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylphenoxy)propanoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound 2-(4-Isopropylphenoxy)propanoyl chloride has a molecular weight of 226.7 . It should be stored at a temperature between 2 to 8 degrees Celsius .

Scientific Research Applications

  • Peroxisome Proliferator-Activated Receptors Agonists :

    • A study developed a series of 2-aryloxy-3-phenyl-propanoic acids, derivatives of 2-(4-Isopropylphenoxy)propanoyl chloride, which showed improved potency as peroxisome proliferator-activated receptors (PPAR) alpha/gamma dual agonists. These compounds potentially offer a more beneficial pharmacological profile for treating hyperlipidemia without adverse effects on skeletal muscle function (Fracchiolla et al., 2009).
  • Substrate-Product Analogue Inhibitors for Tuberculosis :

    • Research involving the design and synthesis of substrate-product analogues, including derivatives of 2-(4-Isopropylphenoxy)propanoyl chloride, led to compounds that inhibit α-methylacyl-coenzyme A racemase from Mycobacterium tuberculosis. This enzyme is a potential target for tuberculosis treatment (Pal et al., 2016).
  • Thermal Response of Polymers :

    • In the polymer science field, the atom transfer radical polymerization of N-isopropylacrylamide, involving 2-(4-Isopropylphenoxy)propanoyl chloride, was studied for creating narrow-disperse Poly(N-isopropylacrylamide) (PNIPAM) with potential applications in biotechnology and material science (Xia et al., 2005).
  • Suzuki-Miyaura Cross-Coupling Reactions :

    • The compound has been used in catalyzing Suzuki-Miyaura cross-coupling reactions, crucial in organic chemistry for creating biaryl compounds. Such reactions are significant for pharmaceuticals and advanced material manufacturing (Navarro et al., 2006).
  • Biosensor Technology :

    • A study described the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, useful in biosensing applications. This involves the creation of a layer that can bind proteins for detecting biological molecules (De La Franier et al., 2017).

properties

IUPAC Name

2-(4-propan-2-ylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYALTZDEXDDCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901247983
Record name 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenoxy)propanoyl chloride

CAS RN

1160257-32-8
Record name 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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